2-chloroethyl N-(4-fluorophenyl)carbamate
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Overview
Description
2-chloroethyl N-(4-fluorophenyl)carbamate is a chemical compound with the molecular formula C9H9ClFNO2 and a molecular weight of 217.63 g/mol It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(4-fluorophenyl)carbamate typically involves the reaction of 4-fluoroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF) at a temperature range of 10-40°C for 1-2 hours with constant stirring . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-(4-fluorophenyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like TEA.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Specific reagents would depend on the desired transformation.
Major Products Formed
Nucleophilic Substitution: Substituted carbamates.
Hydrolysis: 4-fluoroaniline and 2-chloroethanol.
Scientific Research Applications
2-chloroethyl N-(4-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: May be used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(4-fluorophenyl)carbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various molecular pathways, depending on the specific target proteins involved .
Comparison with Similar Compounds
Similar Compounds
2-chloroethyl N-(2-fluorophenyl)carbamate: Similar structure but with the fluorine atom in a different position.
2-chloroethyl N-(2,6-xylyl)carbamate: Contains a xylyl group instead of a fluorophenyl group.
Uniqueness
2-chloroethyl N-(4-fluorophenyl)carbamate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Properties
CAS No. |
370-95-6 |
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Molecular Formula |
C9H9ClFNO2 |
Molecular Weight |
217.62 g/mol |
IUPAC Name |
2-chloroethyl N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C9H9ClFNO2/c10-5-6-14-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) |
InChI Key |
FUZYRDRQAWTOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCCl)F |
Origin of Product |
United States |
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